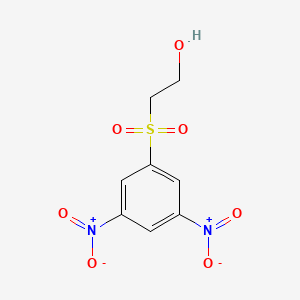
2-(3,5-Dinitrobenzene-1-sulfonyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-Dinitrobenzene-1-sulfonyl)ethan-1-ol is an organic compound that features a benzene ring substituted with nitro groups at the 3 and 5 positions, a sulfonyl group at the 1 position, and an ethan-1-ol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dinitrobenzene-1-sulfonyl)ethan-1-ol typically involves multiple steps. One common method includes:
Sulfonation: The addition of a sulfonyl group, often using sulfur trioxide or chlorosulfonic acid.
Ethanol Substitution: The final step involves the substitution of an ethan-1-ol group, which can be done through various organic reactions, such as nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. These methods would include the use of industrial-grade reagents and controlled reaction conditions to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,5-Dinitrobenzene-1-sulfonyl)ethan-1-ol can undergo several types of chemical reactions:
Oxidation: The ethan-1-ol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid (HCl) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxides (RO-) can be used for substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(3,5-Dinitrobenzene-1-sulfonyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(3,5-Dinitrobenzene-1-sulfonyl)ethan-1-ol involves its reactive functional groups. The nitro groups can participate in redox reactions, while the sulfonyl group can act as an electrophile in substitution reactions. These properties make it a versatile compound in various chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3,5-Dinitrobenzene-1-sulfonyl)ethan-1-amine: Similar structure but with an amine group instead of an ethan-1-ol group.
3,5-Dinitrobenzenesulfonic acid: Lacks the ethan-1-ol group but has similar nitro and sulfonyl substitutions.
2-(3,5-Dinitrobenzene-1-sulfonyl)ethanoic acid: Contains a carboxylic acid group instead of an ethan-1-ol group.
Uniqueness
2-(3,5-Dinitrobenzene-1-sulfonyl)ethan-1-ol is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it particularly useful in synthetic chemistry and various industrial applications.
Propriétés
Numéro CAS |
105897-14-1 |
|---|---|
Formule moléculaire |
C8H8N2O7S |
Poids moléculaire |
276.23 g/mol |
Nom IUPAC |
2-(3,5-dinitrophenyl)sulfonylethanol |
InChI |
InChI=1S/C8H8N2O7S/c11-1-2-18(16,17)8-4-6(9(12)13)3-7(5-8)10(14)15/h3-5,11H,1-2H2 |
Clé InChI |
DYHMDKXQMWHQPA-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)CCO)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


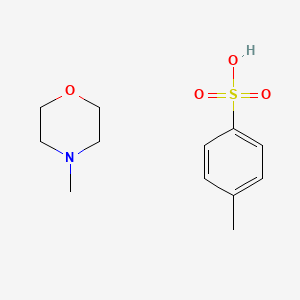

silane](/img/structure/B14323372.png)
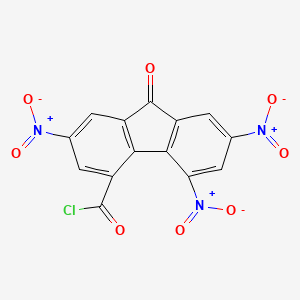
![7-methyl-4H-thieno[2,3-b]pyridine-5-carboxamide](/img/structure/B14323381.png)
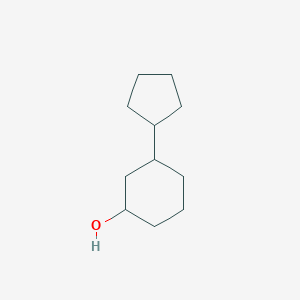
![3-Benzyl-6,7-dioxabicyclo[3.2.2]nona-3,8-dien-2-one](/img/structure/B14323405.png)

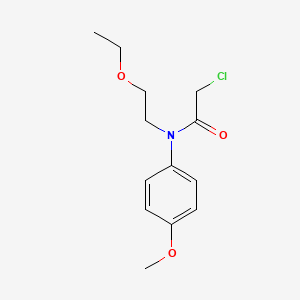
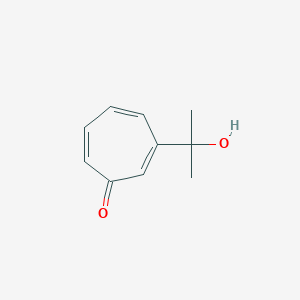
![4-Nitrophenyl 4-[(E)-phenyldiazenyl]benzoate](/img/structure/B14323440.png)
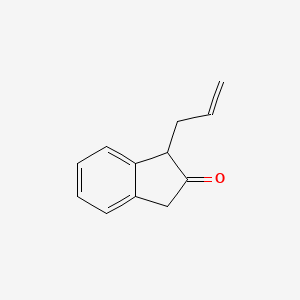

![1,1',1'',1''',1'''',1'''''-[Benzene-1,2,3,4,5,6-hexaylhexa(ethyne-2,1-diyl)]hexakis(4-octylbenzene)](/img/structure/B14323449.png)
